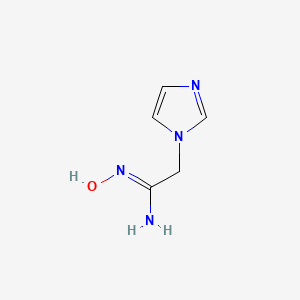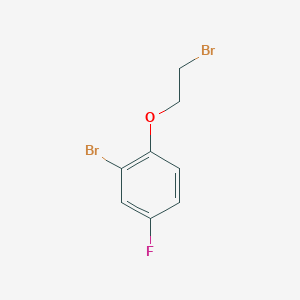
2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene
Overview
Description
2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene: is an organic compound that belongs to the class of halogenated aromatic ethers It is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, along with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene typically involves the bromination of 1-(2-bromoethoxy)-4-fluorobenzene. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from commercially available precursors. The process includes:
Bromination: Introduction of bromine atoms to the benzene ring.
Ethoxylation: Addition of the ethoxy group to the brominated benzene ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products:
Substitution Products: Formation of 2-hydroxy-1-(2-bromoethoxy)-4-fluorobenzene or 2-amino-1-(2-bromoethoxy)-4-fluorobenzene.
Oxidation Products: Formation of 2-bromo-1-(2-bromoethoxy)-4-fluorobenzaldehyde or 2-bromo-1-(2-bromoethoxy)-4-fluorobenzoic acid.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development: Potential use in the synthesis of biologically active compounds that can act as inhibitors or modulators of specific enzymes or receptors.
Diagnostic Agents: May be used in the development of diagnostic agents for imaging or detection of specific biological targets.
Industry:
Polymer Chemistry: Employed in the synthesis of polymers with unique properties, such as flame retardancy or enhanced mechanical strength.
Electronics: Used in the production of materials for electronic devices, including semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene depends on its specific application. In organic synthesis, it acts as a building block that undergoes various chemical transformations. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The presence of halogen atoms (bromine and fluorine) can enhance the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
1-Bromo-2-(2-bromoethoxy)ethane: Similar structure but lacks the fluorine atom on the benzene ring.
2-Bromo-1-(2-methoxyethoxy)-4-fluorobenzene: Similar structure but with a methoxy group instead of a bromoethoxy group.
4-Bromo-1-(2-bromoethoxy)-2-fluorobenzene: Similar structure but with different positions of the bromine and fluorine atoms on the benzene ring.
Uniqueness:
- The presence of both bromine and fluorine atoms on the benzene ring, along with the bromoethoxy group, makes 2-Bromo-1-(2-bromoethoxy)-4-fluorobenzene unique in terms of its reactivity and potential applications. The combination of these functional groups can lead to distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
2-bromo-1-(2-bromoethoxy)-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2FO/c9-3-4-12-8-2-1-6(11)5-7(8)10/h1-2,5H,3-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWSGHGLFSFLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)OCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)
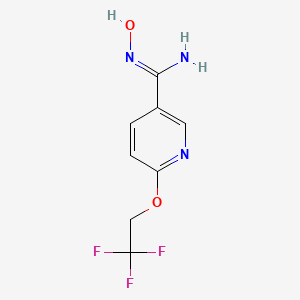

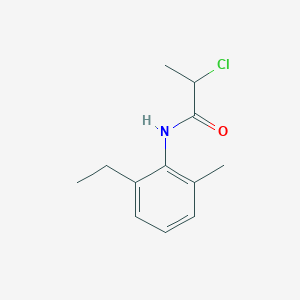
![4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid](/img/structure/B3072704.png)

![N-[(2-chlorophenyl)methyl]-2-(methylamino)acetamide](/img/structure/B3072724.png)
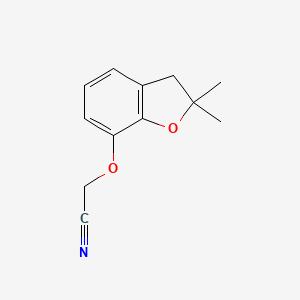
![3-[(4-Methylpiperidin-1-yl)methyl]benzonitrile](/img/structure/B3072736.png)

![2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide](/img/structure/B3072744.png)
